molecular formula C11H9FO B13881920 (2-Fluoronaphthalen-1-YL)methanol

(2-Fluoronaphthalen-1-YL)methanol

Cat. No.: B13881920
M. Wt: 176.19 g/mol
InChI Key: SWRGICCNZJAXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoronaphthalen-1-YL)methanol is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a hydroxymethyl group is attached to the first position

Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

(2-fluoronaphthalen-1-yl)methanol

InChI

InChI=1S/C11H9FO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7H2

InChI Key

SWRGICCNZJAXSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoronaphthalen-1-YL)methanol typically involves the reduction of 2-fluoronaphthaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in a solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of (2-Fluoronaphthalen-1-YL)methanol may involve similar reduction processes but on a larger scale. The choice of reducing agents and solvents might vary to optimize yield and cost-effectiveness. Catalytic hydrogenation using palladium or platinum catalysts could also be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoronaphthalen-1-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Fluoronaphthalen-1-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoronaphthalen-1-YL)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoronaphthalen-1-yl)methanol
  • (1-Fluoronaphthalen-2-yl)methanol
  • (2-Fluoro-6-methoxyphenyl)(1-(2-phenylethynyl)-1H-indol-2-yl)methanol

Uniqueness

(2-Fluoronaphthalen-1-YL)methanol is unique due to the specific position of the fluorine atom and the hydroxymethyl group on the naphthalene ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Biological Activity

(2-Fluoronaphthalen-1-YL)methanol is an organic compound with the molecular formula C11H9FO, characterized by a fluorine atom at the second position of the naphthalene ring and a hydroxymethyl group at the first position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

The presence of the fluorine atom enhances the compound's lipophilicity and influences its interaction with biological targets. The hydroxymethyl group is capable of forming hydrogen bonds, which can increase the compound's affinity for various enzymes and receptors.

Biological Activities

Research indicates that derivatives of naphthalene, including (2-Fluoronaphthalen-1-YL)methanol, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that fluorinated naphthalene derivatives possess significant antimicrobial activity, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Effects : Preliminary investigations suggest that (2-Fluoronaphthalen-1-YL)methanol may exhibit anticancer properties. It has been noted that similar compounds can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast cancer cells .
  • Enzyme Interaction : The compound may interact with specific molecular targets such as enzymes involved in metabolic pathways, influencing cellular processes and potentially leading to therapeutic effects.

Anticancer Activity

In vitro studies have demonstrated that (2-Fluoronaphthalen-1-YL)methanol can induce apoptosis in cancer cell lines. For instance, research on structurally similar compounds has shown significant inhibition of cell growth in breast cancer models. These findings suggest that (2-Fluoronaphthalen-1-YL)methanol may exert similar effects, warranting further investigation into its mechanisms of action.

Antimicrobial Studies

A study focusing on the antimicrobial properties of naphthalene derivatives indicated that (2-Fluoronaphthalen-1-YL)methanol exhibits notable activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell integrity and interference with essential metabolic functions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the naphthalene ring and substituent groups significantly impact biological activity. For example, increasing the electronegativity or altering steric hindrance can enhance binding affinity to biological targets, which is crucial for developing more effective therapeutic agents .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionModulation of metabolic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.